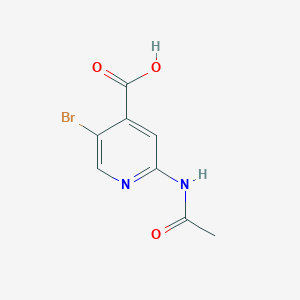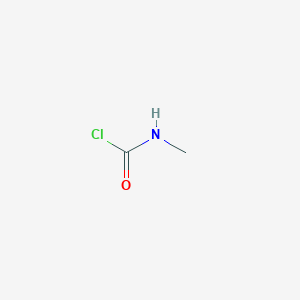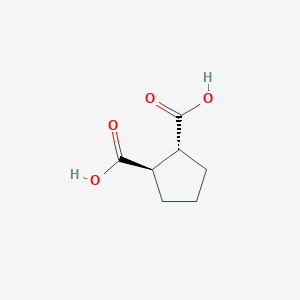
trans-Cyclopentan-1,2-dicarbonsäure
Übersicht
Beschreibung
trans-Cyclopentane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C7H10O4. It is a stereoisomer of cyclopentane-1,2-dicarboxylic acid, where the carboxyl groups are positioned on opposite sides of the cyclopentane ring. This compound is known for its unique structural properties and its applications in various fields of scientific research .
Wissenschaftliche Forschungsanwendungen
trans-Cyclopentane-1,2-dicarboxylic acid has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds. Additionally, it is used in material science for the development of new materials with unique properties .
Vorbereitungsmethoden
The synthesis of trans-cyclopentane-1,2-dicarboxylic acid can be achieved through several methods. One common method involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethylformate in an alkaline solution, followed by hydrolysis in an acidic solution at temperatures ranging from 100°C to 160°C . Another method described by Perkin involves a three-step reaction starting with diethyl malonate and 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate, which is then cyclized and hydrolyzed to produce the desired compound .
Analyse Chemischer Reaktionen
trans-Cyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. For example, the compound can be oxidized to form cyclopentane-1,2-dione, or reduced to form cyclopentane-1,2-diol. Substitution reactions can occur at the carboxyl groups, leading to the formation of esters or amides .
Wirkmechanismus
The mechanism of action of trans-cyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s substrate, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .
Vergleich Mit ähnlichen Verbindungen
trans-Cyclopentane-1,2-dicarboxylic acid can be compared to other similar compounds, such as cis-cyclopentane-1,2-dicarboxylic acid and trans-cyclohexane-1,2-dicarboxylic acid. While cis-cyclopentane-1,2-dicarboxylic acid has the carboxyl groups on the same side of the ring, trans-cyclohexane-1,2-dicarboxylic acid has a larger ring size. These structural differences result in variations in their chemical reactivity and applications .
Eigenschaften
IUPAC Name |
(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883675 | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-97-8 | |
| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key characteristic of trans-1,2-Cyclopentanedicarboxylic acid highlighted in the research?
A1: The research primarily focuses on the ability of trans-1,2-Cyclopentanedicarboxylic acid to affect cell membrane permeability. This property is particularly relevant to studying the metabolism of microorganisms like Brucella abortus []. By influencing the cell membrane, this compound can alter the uptake and utilization of various substrates by the cell.
Q2: How does trans-1,2-Cyclopentanedicarboxylic acid compare to other compounds in terms of its effect on cellular permeability?
A2: trans-1,2-Cyclopentanedicarboxylic acid is identified as a succinic acid analog [, , ]. This structural similarity suggests that its impact on cell membrane permeability might share mechanisms with succinic acid, although the specific interactions and effects might differ.
Q3: Beyond its effect on cell membranes, what other applications of trans-1,2-Cyclopentanedicarboxylic acid are explored in the research?
A3: The research highlights the use of trans-1,2-Cyclopentanedicarboxylic acid as a ligand in coordination chemistry []. Specifically, it forms a one-dimensional hydrogen-bonded infinite chain structure with a Nickel(II) tetraaza macrocyclic complex. This application demonstrates the potential of trans-1,2-Cyclopentanedicarboxylic acid in building novel supramolecular structures with potential applications in materials science.
Q4: Is there any research on the electrolytic behavior of trans-1,2-Cyclopentanedicarboxylic acid?
A4: Yes, research has investigated the electrolytic dissociation of both cis and trans isomers of 1,2-Cyclopentanedicarboxylic acid []. Understanding the dissociation behavior is crucial for comprehending the distribution of potentially bioactive forms of the molecule in solution, which can influence its pharmacological properties.
Q5: What are the implications of studying the electrolytic dissociation of trans-1,2-Cyclopentanedicarboxylic acid?
A5: Studying the electrolytic dissociation of trans-1,2-Cyclopentanedicarboxylic acid provides valuable insights into its behavior in solution []. This knowledge is particularly important for pharmaceutical applications, as the dissociation of the molecule can directly impact its bioavailability and interaction with biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)
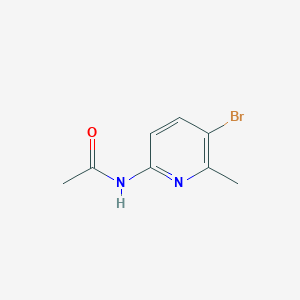
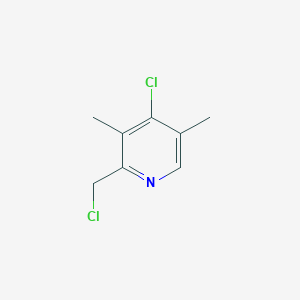
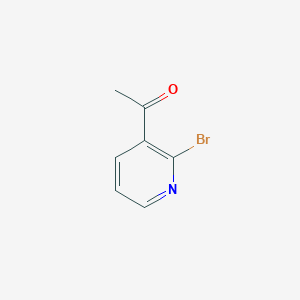
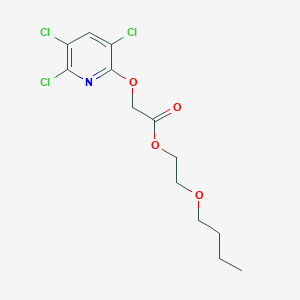

![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)
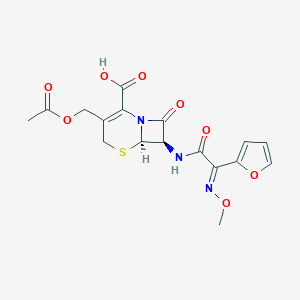
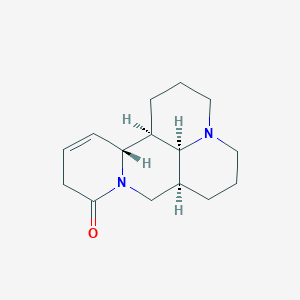
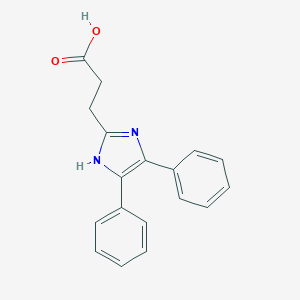
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)
